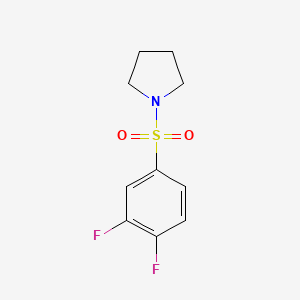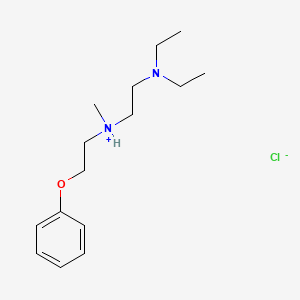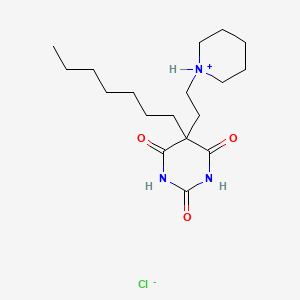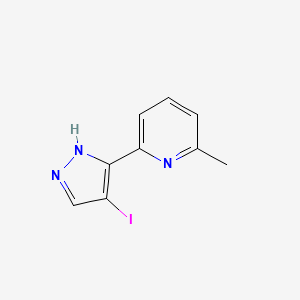
1-(p-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate is a complex organic compound that features a piperazine ring substituted with p-chlorophenyl and benzyloxyethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with p-Chlorophenyl Groups: The piperazine core is then reacted with p-chlorophenyl halides in the presence of a base to introduce the p-chlorophenyl groups.
Introduction of the Benzyloxyethyl Group: The benzyloxyethyl group is introduced via a nucleophilic substitution reaction using a benzyloxyethyl halide.
Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(p-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring or the benzyloxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction could produce secondary amines.
科学的研究の応用
1-(p-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 1-(p-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The p-chlorophenyl groups and the benzyloxyethyl moiety play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 1-(p-Chlorophenyl)-2,6-dichloronaphthalene
- 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane
- 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene
Uniqueness
1-(p-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate is unique due to its combination of a piperazine ring with p-chlorophenyl and benzyloxyethyl groups. This structure imparts specific chemical and physical properties that differentiate it from other similar compounds. For instance, the presence of the benzyloxyethyl group can enhance its solubility and reactivity compared to compounds lacking this moiety.
特性
| 23904-78-1 | |
分子式 |
C27H28Cl2N2O5 |
分子量 |
531.4 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperazine;oxalic acid |
InChI |
InChI=1S/C25H26Cl2N2O.C2H2O4/c26-22-8-6-21(7-9-22)25(20-4-2-1-3-5-20)30-19-18-28-14-16-29(17-15-28)24-12-10-23(27)11-13-24;3-1(4)2(5)6/h1-13,25H,14-19H2;(H,3,4)(H,5,6) |
InChIキー |
DNRLNDIUFOHICT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)





![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)


